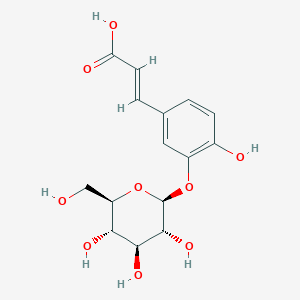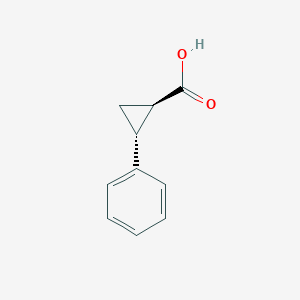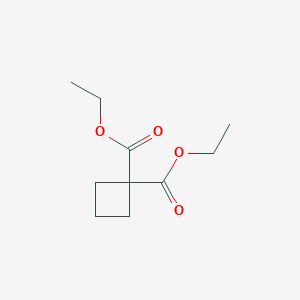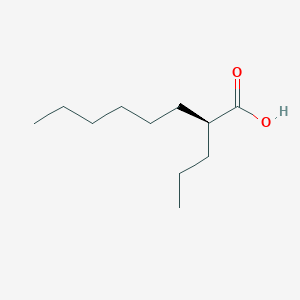
Caffeic acid 3-glucoside
説明
Synthesis Analysis
Caffeic acid 3-glucoside can be synthesized through enzymatic modification involving transglucosylation. A study by (Nam et al., 2017) demonstrated the use of dextransucrase from Leuconostoc mesenteroides to modify caffeic acid with sucrose, producing caffeic acid-3-O-α-d-glucopyranoside. This enzymatic approach offers a viable method for enhancing the compound's water solubility and bioactive properties.
Molecular Structure Analysis
The molecular structure of caffeic acid 3-glucoside, identified as caffeic acid-3-O-α-d-glucopyranoside, plays a crucial role in its functional properties. The glucosylation process alters its physicochemical characteristics, improving solubility and biological activity compared to its precursor, caffeic acid.
Chemical Reactions and Properties
Caffeic acid 3-glucoside's chemical reactions primarily involve its antioxidant and anti-inflammatory activities. Its structure, featuring phenolic hydroxyl groups, allows for effective radical scavenging and interaction with cellular components to modulate oxidative stress and inflammation.
Physical Properties Analysis
The glucosylation of caffeic acid significantly enhances its water solubility. (Nam et al., 2017) reported a threefold increase in water solubility for caffeic acid-3-O-α-d-glucopyranoside compared to caffeic acid, which is critical for its application in aqueous solutions and products.
科学的研究の応用
Wine Chemistry : Caffeic acid 3-glucoside has been studied for its role in the stability of hydroxycinnamic acids and their derivatives in wine, contributing to the understanding of wine chemistry and aging processes (Sáenz-Navajas, Tena, & Fernández-Zurbano, 2009).
Functional Applications in Food and Pharmaceuticals : Research has indicated the potential of caffeic acid-3-O-α-d-glucopyranoside in food and pharmaceutical products, particularly for its water solubility, antilipid peroxidation effect, and inhibition of colon cancer cell growth (Nam et al., 2017).
Protection Against Free Radicals : Caffeic acid 3-glucoside has been identified as a potential general protectant against free radicals and is involved in pathways leading to lignin synthesis and the production of secondary metabolites (Lim, Higgins, Li, & Bowles, 2003).
Antioxidant Properties : Found in Osmanthus fragrans flowers, caffeic acid 3-glucoside exhibits strong scavenging activity against DPPH and ABTS radicals, indicating its antioxidant potential (Li, Chai, Shen, & Li, 2017).
Inhibitor of Enzymes : It is a known inhibitor of hyaluronidase and butyrylcholinesterase, suggesting its therapeutic potential in various medical applications (Kubínová et al., 2019).
Antidiabetic Agent : Caffeic acid shows promise as an antidiabetic agent, potentially useful in suppressing the progression of type 2 diabetes and enhancing adipocyte glucose uptake, insulin secretion, and antioxidant capacity (Jung et al., 2006).
Applications in Color and Flavor Chemistry : The degradation of various glucosides by caffeic acid o-quinone, such as pelargonidin and cyanidin 3-glucoside, reveals its impact on color and flavor in food chemistry (Kader et al., 2001; Kader, Irmouli, Zitouni, Nicolas, & Metche, 1999).
Enhancing Water Solubility and Antioxidative Properties : Caffeic acid 3-glucoside enhances the solubility of caffeic acid in water without losing its antioxidative and antimutagenic properties (Nishimura, Kometani, Takii, Terada, & Okada, 1995).
Reducing Lipid Accumulation in Adipocytes : It reduces lipid accumulation, reactive oxygen species formation, and mitochondrial transmembrane potential alterations in adipocytes (Dantas et al., 2018).
Anticancer Activity : While caffeic acid glucoside showed weak anticancer activity on specific cell lines, caffeic acid itself possessed a higher anticancer effect (Al-Taweel et al., 2015).
Industrial Applications : Enzymatic production of caffeic acid glucosides may have potential industrial applications due to their low solubility and stability (Shin, Cheong, Lee, & Kim, 2009).
Natural Product in Vegetables : It is found in cabbage leaves, suggesting potential health benefits (Nielsen, Olsen, & Petersen, 1993).
Anti-inflammatory Effects : Certain glucosides of caffeic acid have superior anti-inflammatory effects and improved cytotoxicity compared to their parent compound, indicating their potential as therapeutic drug candidates (Li et al., 2019).
Safety And Hazards
The safety data sheet for Caffeic Acid 3-β-D-Glucoside suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
特性
IUPAC Name |
(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(24-10)23-9-5-7(1-3-8(9)17)2-4-11(18)19/h1-5,10,12-17,20-22H,6H2,(H,18,19)/b4-2+/t10-,12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPSZFXPZWQLOG-VHCZEJTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415187 | |
| Record name | Caffeic acid 3-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caffeic acid 3-glucoside | |
CAS RN |
24959-81-7 | |
| Record name | Caffeic acid 3-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30602.png)
![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)
![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30606.png)
![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)



![N-[4-(Trifluoromethyl)benzoyl]glycine](/img/structure/B30623.png)